Sclareol

Catalog No.
S542833
CAS No.
515-03-7
M.F
C20H36O2
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sclareol

CAS Number

515-03-7

Product Name

Sclareol

IUPAC Name

(2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16?,18-,19-,20+/m0/s1

InChI Key

XVULBTBTFGYVRC-NKBYQBPKSA-N

SMILES

C[C@@](CC[C@H]1[C@](O)(CC[C@H]2C(C)(CCC[C@]12C)C)C)(C=C)O

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

labd-14-ene-8alpha, 13beta-diol, sclareol, sclareol oxide

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C

Isomeric SMILES

C[C@]12CCCC(C1CC[C@@](C2CC[C@](C)(C=C)O)(C)O)(C)C

Description

The exact mass of the compound Sclareol is 308.2715 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of labdane diterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Tumor Activity

Anti-Inflammatory Activity

Anti-Pathogenic Microbes

Anti-Diabetes and Hypertension

Potential Candidate Against COVID-19 and Parkinson’s Disease

Biosynthesis

Dysmenorrhea Treatment

Anti-Bacterial Activity

Immune System Modulation

Sclareol, chemically known as labd-14-ene-8,13-diol, is a naturally occurring diterpene alcohol predominantly found in the essential oils of various plants, particularly in Salvia sclarea (clary sage). This compound exhibits a complex structure characterized by a bicyclic framework that contributes to its unique properties. Sclareol is recognized for its pleasant aroma, making it valuable in the fragrance industry. Additionally, it serves as a precursor to several bioactive compounds, including Ambrox, which is widely used in perfumery and cosmetics due to its ambergris-like scent.

Research suggests sclareol's biological effects might be due to its interaction with specific cellular pathways. For example, studies have shown sclareol can induce apoptosis (programmed cell death) in human leukemia and colon cancer cells []. However, the precise mechanisms underlying these effects require further investigation [, ].

Sclareol undergoes various chemical transformations, primarily oxidation and reduction reactions. One notable reaction is the oxidation of sclareol to produce Ambrox through multiple steps involving intermediates such as sclareolide and ambradiol. For instance, sclareol can be oxidized using hydrogen peroxide in the presence of catalysts like quaternary ammonium phosphomolybdate to yield Ambrox in a one-pot synthesis method . Other reactions include:

  • Oxidation with potassium permanganate: This method involves a two-step oxidation process where sclareol is first partially oxidized under alkaline conditions and then fully oxidized under acidic conditions .
  • Heck coupling reactions: Sclareol can be modified through palladium-catalyzed oxidative coupling to create novel analogues with potential antitumor activity .

Sclareol exhibits significant biological activities, particularly in pharmacology. Research indicates that it possesses anticancer properties, demonstrating the ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. Studies show that sclareol can trigger cell cycle arrest and activate caspases involved in apoptosis pathways . Additionally, it has been noted for its potential in metal remediation from polluted soils, showcasing its environmental applications .

Sclareol can be synthesized through several methods:

  • Natural Extraction: The primary source is the essential oil of Salvia sclarea, where it is extracted via steam distillation.
  • Chemical Synthesis:
    • Oxidative degradation: Involves oxidation using reagents such as osmium tetroxide or sodium periodate to convert sclareol into Ambrox or other derivatives .
    • Biotransformation: Utilizing microorganisms like Cryptococcus albidus for converting sclareol into bioactive compounds through enzymatic processes .

Sclareol finds applications across various industries:

  • Fragrance Industry: Used as a fixative and scent component in perfumes and cosmetics.
  • Pharmaceuticals: Explored for its anticancer properties and potential therapeutic applications against various diseases.
  • Environmental Science: Investigated for its role in bioremediation processes to mitigate soil contamination.

Studies on the interactions of sclareol with biological targets reveal its potential mechanisms of action. For example, docking studies suggest that sclareol has a high binding affinity for BRCA1, indicating its role in cancer treatment strategies . Furthermore, it has been shown to influence cellular pathways related to apoptosis and cell cycle regulation.

Sclareol shares structural similarities with several other terpenes and diterpenes. Here are some comparable compounds:

CompoundStructure TypeUnique Features
AmbroxDiterpene alcoholDerived from sclareol; used as a fragrance fixative.
SclareolideDiterpene ketoneIntermediate in Ambrox synthesis; exhibits similar bioactivity.
Labdanolic acidDiterpene carboxylic acidRelated compound with potential therapeutic effects.
Rosmarinic acidDiterpene phenolic acidExhibits antioxidant properties; found in rosemary.

Sclareol's uniqueness lies in its specific structural features and the diverse biological activities it exhibits compared to these similar compounds. Its ability to serve as a precursor for other valuable compounds further enhances its significance in both natural product chemistry and applied sciences.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Pellets or Large Crystals
Solid; Bitter herbaceous hay-like aroma

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

308.271530387 g/mol

Monoisotopic Mass

308.271530387 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

Mp 105.5-106 °
105.5-106°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B607NP0Q8Y

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 130 of 131 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

515-03-7

Wikipedia

Sclareol
Pristinamycin_IIB

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)-: ACTIVE

Dates

Modify: 2023-08-15
1: Zhong Y, Huang Y, Santoso MB, Wu LD. Sclareol exerts anti-osteoarthritic activities in interleukin-1β-induced rabbit chondrocytes and a rabbit osteoarthritis model. Int J Clin Exp Pathol. 2015 Mar 1;8(3):2365-74. eCollection 2015. PubMed PMID: 26045743; PubMed Central PMCID: PMC4440052.
2: Fujimoto T, Mizukubo T, Abe H, Seo S. Sclareol induces plant resistance to root-knot nematode partially through ethylene-dependent enhancement of lignin accumulation. Mol Plant Microbe Interact. 2015 Apr;28(4):398-407. doi: 10.1094/MPMI-10-14-0320-R. PubMed PMID: 25423264.
3: Wang L, He HS, Yu HL, Zeng Y, Han H, He N, Liu ZG, Wang ZY, Xu SJ, Xiong M. Sclareol, a plant diterpene, exhibits potent antiproliferative effects via the induction of apoptosis and mitochondrial membrane potential loss in osteosarcoma cancer cells. Mol Med Rep. 2015 Jun;11(6):4273-8. doi: 10.3892/mmr.2015.3325. Epub 2015 Feb 10. PubMed PMID: 25672419.
4: Signoretto E, Laufer SA, Lang F. Stimulating Effect of Sclareol on Suicidal Death of Human Erythrocytes. Cell Physiol Biochem. 2016;39(2):554-64. doi: 10.1159/000445647. Epub 2016 Jul 11. PubMed PMID: 27395049.
5: Martins MP, Ouazzani J, Arcile G, Jeller AH, de Lima JP, Seleghim MH, Oliveira AL, Debonsi HM, Venâncio T, Yokoya NS, Fujii MT, Porto AL. Biohydroxylation of (-)-ambrox®, (-)-sclareol, and (+)-sclareolide by whole cells of Brazilian marine-derived fungi. Mar Biotechnol (NY). 2015 Apr;17(2):211-8. doi: 10.1007/s10126-015-9610-7. Epub 2015 Jan 30. PubMed PMID: 25634054.
6: Noori S, Hassan ZM, Salehian O. Sclareol reduces CD4+ CD25+ FoxP3+ Treg cells in a breast cancer model in vivo. Iran J Immunol. 2013 Mar;10(1):10-21. doi: IJIv10i1A2. PubMed PMID: 23502334.
7: Park JE, Lee KE, Jung E, Kang S, Kim YJ. Sclareol isolated from Salvia officinalis improves facial wrinkles via an antiphotoaging mechanism. J Cosmet Dermatol. 2016 Dec;15(4):475-483. doi: 10.1111/jocd.12239. Epub 2016 Jul 28. PubMed PMID: 27466023.
8: Trikka FA, Nikolaidis A, Athanasakoglou A, Andreadelli A, Ignea C, Kotta K, Argiriou A, Kampranis SC, Makris AM. Iterative carotenogenic screens identify combinations of yeast gene deletions that enhance sclareol production. Microb Cell Fact. 2015 Apr 24;14:60. doi: 10.1186/s12934-015-0246-0. PubMed PMID: 25903744; PubMed Central PMCID: PMC4413541.
9: Shakeel-u-Rehman, Rah B, Lone SH, Rasool RU, Farooq S, Nayak D, Chikan NA, Chakraborty S, Behl A, Mondhe DM, Goswami A, Bhat KA. Design and Synthesis of Antitumor Heck-Coupled Sclareol Analogues: Modulation of BH3 Family Members by SS-12 in Autophagy and Apoptotic Cell Death. J Med Chem. 2015 Apr 23;58(8):3432-44. doi: 10.1021/jm501942m. Epub 2015 Apr 9. PubMed PMID: 25825934.
10: Ouyang P, Sun M, He X, Wang K, Yin Z, Fu H, Li Y, Geng Y, Shu G, He C, Liang X, Lai W, Li L, Zou Y, Song X, Yin L. Sclareol protects Staphylococcus aureus-induced lung cell injury via inhibiting alpha-hemolysin expression. J Microbiol Biotechnol. 2016 Sep 23. doi: 10.4014/jmb.1606.06039. [Epub ahead of print] PubMed PMID: 27666983.
11: Yang W, Zhou Y, Liu W, Shen H, Zhao ZK. [Engineering Saccharomyces cerevisiae for sclareol production]. Sheng Wu Gong Cheng Xue Bao. 2013 Aug;29(8):1185-92. Chinese. PubMed PMID: 24364354.
12: Ma M, Feng J, Li R, Chen SW, Xu H. Synthesis and antifungal activity of ethers, alcohols, and iodohydrin derivatives of sclareol against phytopathogenic fungi in vitro. Bioorg Med Chem Lett. 2015 Jul 15;25(14):2773-7. doi: 10.1016/j.bmcl.2015.05.013. Epub 2015 May 14. PubMed PMID: 26013848.
13: Song Y, Shen H, Yang W, Yang X, Gong Z, Zhao ZK. [High cell density culture of an engineered yeast strain for sclareol production]. Sheng Wu Gong Cheng Xue Bao. 2015 Jan;31(1):147-51. Chinese. PubMed PMID: 26021088.
14: Schalk M, Pastore L, Mirata MA, Khim S, Schouwey M, Deguerry F, Pineda V, Rocci L, Daviet L. Toward a biosynthetic route to sclareol and amber odorants. J Am Chem Soc. 2012 Nov 21;134(46):18900-3. doi: 10.1021/ja307404u. Epub 2012 Nov 7. PubMed PMID: 23113661.
15: Chain FE, Leyton P, Paipa C, Fortuna M, Brandán SA. FT-IR, FT-Raman, UV-visible, and NMR spectroscopy and vibrational properties of the labdane-type diterpene 13-epi-sclareol. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Mar 5;138:303-13. doi: 10.1016/j.saa.2014.11.049. Epub 2014 Nov 29. PubMed PMID: 25498827.
16: Caniard A, Zerbe P, Legrand S, Cohade A, Valot N, Magnard JL, Bohlmann J, Legendre L. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture. BMC Plant Biol. 2012 Jul 26;12:119. doi: 10.1186/1471-2229-12-119. PubMed PMID: 22834731; PubMed Central PMCID: PMC3520730.
17: Mahaira LG, Tsimplouli C, Sakellaridis N, Alevizopoulos K, Demetzos C, Han Z, Pantazis P, Dimas K. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action. Eur J Pharmacol. 2011 Sep;666(1-3):173-82. doi: 10.1016/j.ejphar.2011.04.065. Epub 2011 May 20. PubMed PMID: 21620827.
18: Bouanou H, Gil JA, Alvarez-Manzaneda R, Chahboun R, Alvarez-Manzaneda E. Oxidative Coupling of (-)-Sclareol and Related Diols Leading to Oxepane Terpenoids. J Org Chem. 2016 Oct 21;81(20):10002-10008. Epub 2016 Oct 7. PubMed PMID: 27689238.
19: Caissard JC, Olivier T, Delbecque C, Palle S, Garry PP, Audran A, Valot N, Moja S, Nicolé F, Magnard JL, Legrand S, Baudino S, Jullien F. Extracellular localization of the diterpene sclareol in clary sage (Salvia sclarea L., Lamiaceae). PLoS One. 2012;7(10):e48253. doi: 10.1371/journal.pone.0048253. Epub 2012 Oct 25. PubMed PMID: 23133579; PubMed Central PMCID: PMC3484996.
20: Noori S, Hassan ZM, Mohammadi M, Habibi Z, Sohrabi N, Bayanolhagh S. Sclareol modulates the Treg intra-tumoral infiltrated cell and inhibits tumor growth in vivo. Cell Immunol. 2010;263(2):148-53. doi: 10.1016/j.cellimm.2010.02.009. Epub 2010 Mar 10. PubMed PMID: 20409537.

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